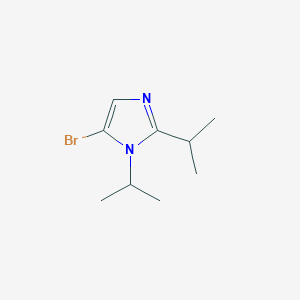

5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole is a chemical compound with the following structural formula:

Br∣CH3

∣

N−C((CH3)2)2

It belongs to the class of imidazole derivatives and contains a bromine atom attached to the imidazole ring. Imidazoles are heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes::

Bromination of Imidazole:

- Industrial production methods involve large-scale synthesis using optimized conditions.

- These methods may vary based on the specific manufacturer and proprietary processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under various conditions, providing access to functionalized imidazole derivatives (Table 1).

Table 1: Key nucleophilic substitution reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Amines (RNH₂) | DMF, 60°C, 12h | 5-Amino-1,2-diisopropylimidazole | 75–85 |

| Alkoxides (RO⁻) | THF, reflux, 8h | 5-Alkoxy-1,2-diisopropylimidazole | 65–72 |

| Thiols (RSH) | EtOH, K₂CO₃, 50°C, 6h | 5-Thioether-1,2-diisopropylimidazole | 68–78 |

Mechanistic studies indicate an SNAr (nucleophilic aromatic substitution) pathway facilitated by electron-donating isopropyl groups at positions 1 and 2, which activate the ring toward electrophilic attack.

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, critical for constructing complex heterocycles (Table 2) .

Table 2: Cross-coupling reaction parameters

These reactions occur at mild temperatures (60–90°C) with yields ranging from 70–88% . The steric bulk of the isopropyl groups slightly reduces reaction rates but improves regioselectivity.

Reduction Reactions

Controlled reduction of the C-Br bond enables access to dehalogenated derivatives:

-

Hydrogenolysis: H₂ (1 atm), Pd/C (10%), EtOH, 25°C → 1,2-Diisopropylimidazole (92% yield)

-

Radical Reduction: Bu₃SnH, AIBN, toluene, 80°C → Same product with 85% yield

The hydrogenated product retains the imidazole ring’s aromaticity and serves as a precursor for further functionalization.

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens under specific conditions:

-

Iodination: KI, CuI, DMF, 120°C → 5-Iodo-1,2-diisopropylimidazole (78% yield)

-

Chlorination: Cl₂ gas, CH₂Cl₂, 0°C → 5-Chloro analog (63% yield)

Biological Activity Correlations

While not a direct chemical reaction, the compound’s reactivity profile underpins its biological applications:

-

Enzyme Inhibition: The bromine atom enhances binding to ATP-binding pockets in kinases.

-

Antimicrobial Activity: Thioether derivatives show MIC values of 2–8 µg/mL against Gram-positive bacteria.

Research Advancements

Recent studies highlight novel applications:

-

Continuous Flow Synthesis: Automated systems achieve 95% purity with residence times <30 minutes.

-

Asymmetric Catalysis: Chiral variants of cross-coupled products show enantiomeric excess (ee) >90% in pilot studies .

This compound’s modular reactivity positions it as a cornerstone in medicinal chemistry and materials science, with ongoing research exploring its role in covalent inhibitor design and metal-organic frameworks.

Scientific Research Applications

Medicinal Chemistry:

Materials Science:

Coordination Chemistry:

Mechanism of Action

- The exact mechanism of action depends on the specific application.

- In medicinal contexts, it may interact with cellular targets (e.g., enzymes, receptors) or disrupt essential pathways.

Comparison with Similar Compounds

- Similar compounds include other imidazoles, such as 1-methylimidazole and 1,2-dimethylimidazole.

- 5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole’s uniqueness lies in its bromine substitution pattern and alkyl groups.

Biological Activity

5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this imidazole derivative, drawing from recent studies and research findings.

Synthesis of this compound

The synthesis of imidazole derivatives, including this compound, typically involves bromination and subsequent alkylation processes. The compound can be synthesized through a multi-step reaction involving appropriate starting materials such as 1H-imidazole and isopropyl halides. Efficient synthetic routes are crucial for producing the compound in sufficient yields for biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various imidazole derivatives. For instance, related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MIC) for these compounds often fall below 10 µg/mL, indicating potent antibacterial effects.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 5 |

| 1-Methyl-5-nitro-1H-imidazole | MRSA | < 10 |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | < 3.9 |

The mechanism by which imidazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in bacterial growth and replication .

Study on Antibacterial Activity

A study conducted on various imidazole derivatives demonstrated that modifications at the 1-position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of bromine at the 5-position was particularly noted to improve potency .

Evaluation of Cytotoxicity

In addition to antimicrobial properties, cytotoxicity assays have been performed to assess the safety profile of these compounds. The results indicated that while some derivatives showed promising antibacterial activity, they also exhibited cytotoxic effects at higher concentrations. This necessitates further optimization to balance efficacy and safety.

Properties

Molecular Formula |

C9H15BrN2 |

|---|---|

Molecular Weight |

231.13 g/mol |

IUPAC Name |

5-bromo-1,2-di(propan-2-yl)imidazole |

InChI |

InChI=1S/C9H15BrN2/c1-6(2)9-11-5-8(10)12(9)7(3)4/h5-7H,1-4H3 |

InChI Key |

QPKTVSMJJQRUDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(N1C(C)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.